[6-Methyl-2-(trifluoromethyl)quinolin-4-yl]boronic acid
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Overview
Description
[6-Methyl-2-(trifluoromethyl)quinolin-4-yl]boronic acid is a boronic acid derivative that features a quinoline ring substituted with a methyl group at the 6-position and a trifluoromethyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-Methyl-2-(trifluoromethyl)quinolin-4-yl]boronic acid typically involves the introduction of boronic acid functionality to a pre-formed quinoline scaffold. One common method is the borylation of 6-methyl-2-(trifluoromethyl)quinoline using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
[6-Methyl-2-(trifluoromethyl)quinolin-4-yl]boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds. This compound can also participate in other types of reactions, including oxidation and substitution reactions .
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution Reactions: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
[6-Methyl-2-(trifluoromethyl)quinolin-4-yl]boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [6-Methyl-2-(trifluoromethyl)quinolin-4-yl]boronic acid in cross-coupling reactions involves the formation of a palladium complex, which undergoes oxidative addition with an aryl or vinyl halide. This is followed by transmetalation with the boronic acid and reductive elimination to form the desired carbon-carbon bond . The trifluoromethyl group enhances the reactivity and stability of the compound, making it a valuable reagent in these reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)quinolin-4-ylboronic acid
- 6-Methylquinolin-4-ylboronic acid
- 2-Methylquinolin-4-ylboronic acid
Uniqueness
[6-Methyl-2-(trifluoromethyl)quinolin-4-yl]boronic acid is unique due to the presence of both a methyl and a trifluoromethyl group on the quinoline ring. This combination of substituents enhances its reactivity and selectivity in chemical reactions compared to similar compounds that lack one or both of these groups .
Properties
IUPAC Name |
[6-methyl-2-(trifluoromethyl)quinolin-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BF3NO2/c1-6-2-3-9-7(4-6)8(12(17)18)5-10(16-9)11(13,14)15/h2-5,17-18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYBUGAHTLJORX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC2=C1C=C(C=C2)C)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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